![molecular formula C19H23N3O2 B12569668 N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide CAS No. 190383-26-7](/img/structure/B12569668.png)
N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. This compound has been studied for its potential neuroprotective effects and its role as an acetylcholinesterase inhibitor, which makes it a compound of interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
準備方法
The synthesis of N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
科学的研究の応用
N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role as an acetylcholinesterase inhibitor, which is important in the study of neurodegenerative diseases.
作用機序
The mechanism of action of N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide involves its role as an acetylcholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, which is crucial for cognitive function. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .
類似化合物との比較
N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide can be compared with other piperazine derivatives such as:
- N-{4-[4-(2-methoxyphenyl)piperazino]butyl}-2-furamide
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its potent acetylcholinesterase inhibitory activity and its potential neuroprotective effects .
特性
CAS番号 |
190383-26-7 |
|---|---|
分子式 |
C19H23N3O2 |
分子量 |
325.4 g/mol |
IUPAC名 |
N-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-21(12-14-22)15-20-19(23)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) |
InChIキー |
UWUCDMAWZWXZPY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CNC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


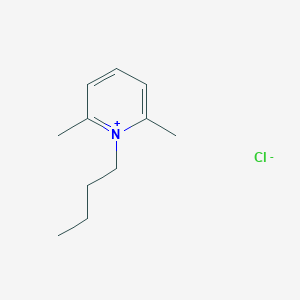
![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)
![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
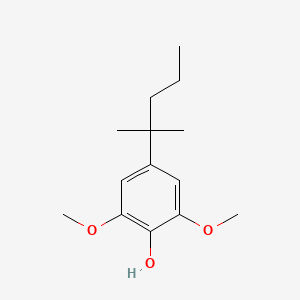
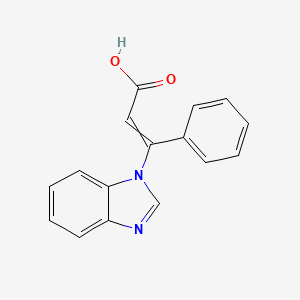
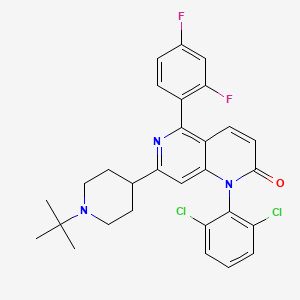
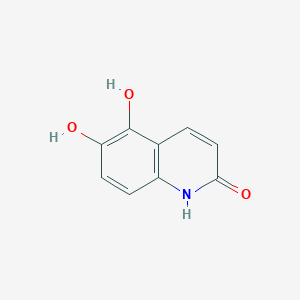
![[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol](/img/structure/B12569636.png)

![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)

![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)

